(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide
Overview
Description
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetic acid hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Methyl Groups: Methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced at position 2 of the pyrimidine ring through nucleophilic substitution reactions using thiol compounds.
Formation of Acetic Acid Hydrazide Moiety: The acetic acid hydrazide moiety is attached to the pyrimidine ring through a condensation reaction between the corresponding acetic acid derivative and hydrazine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents with appropriate catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid
- 4,6-Dimethyl-2-(methylthio)pyrimidine
- 2-(4,6-Dimethyl-pyrimidin-2-ylthio)acetic acid
Uniqueness
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-5-3-6(2)11-8(10-5)14-4-7(13)12-9/h3H,4,9H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZMVPGNOZVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328116 | |
Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60458-71-1 | |
Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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